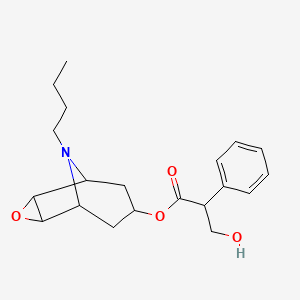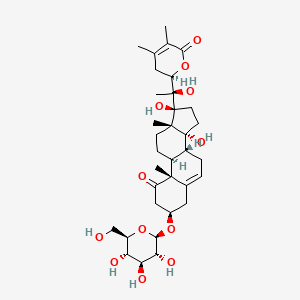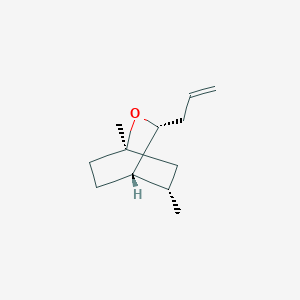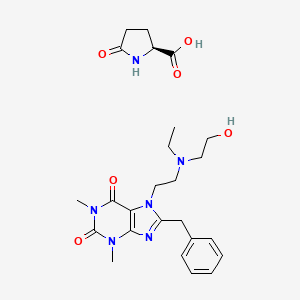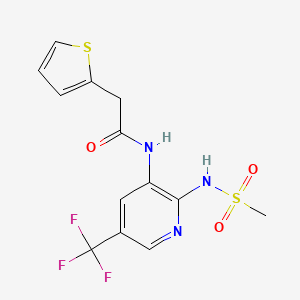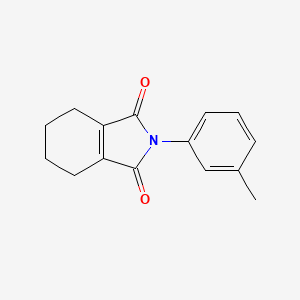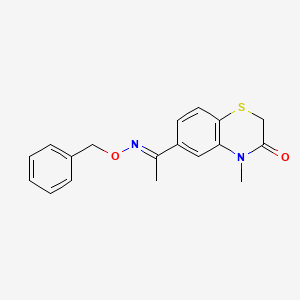
4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound that belongs to the class of benzothiazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets’ activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-((p-tolylimino)methyl)phenol
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
Uniqueness
4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
91119-79-8 |
|---|---|
Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-methyl-6-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C18H18N2O2S/c1-13(19-22-11-14-6-4-3-5-7-14)15-8-9-17-16(10-15)20(2)18(21)12-23-17/h3-10H,11-12H2,1-2H3/b19-13+ |
InChI Key |
JNANMDRBFVPJHZ-CPNJWEJPSA-N |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1)/C2=CC3=C(C=C2)SCC(=O)N3C |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2=CC3=C(C=C2)SCC(=O)N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





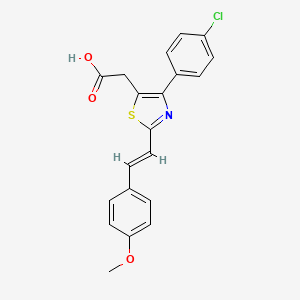
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)

